2,6-Bis(bromomethyl)anthracene
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Overview
Description
2,6-Bis(bromomethyl)anthracene is a chemical compound with the molecular formula C16H12Br2. It is a derivative of anthracene, where two bromomethyl groups are attached to the 2nd and 6th positions of the anthracene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis(bromomethyl)anthracene can be synthesized through the bromination of 2,6-dimethylanthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically takes place in a solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(bromomethyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Major Products
Scientific Research Applications
2,6-Bis(bromomethyl)anthracene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various functionalized anthracene derivatives used in organic electronics and photonics.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of DNA intercalation and crosslinking due to its planar structure, which allows it to interact with nucleic acids.
Medicinal Chemistry: Research into its potential as an anticancer agent is ongoing, given its ability to intercalate with DNA and disrupt cellular processes.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)anthracene involves its ability to intercalate between DNA bases, leading to DNA crosslinking and disruption of replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene ring, which allows it to fit snugly between the stacked base pairs of DNA . The bromomethyl groups can form covalent bonds with nucleophilic sites on the DNA, further stabilizing the intercalated complex .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)naphthalene: Similar in structure but with a naphthalene core instead of anthracene.
9,10-Bis(bromomethyl)anthracene: Bromomethyl groups are attached at the 9th and 10th positions.
2,7-Bis(bromomethyl)acridine: An acridine derivative with bromomethyl groups at the 2nd and 7th positions.
Uniqueness
2,6-Bis(bromomethyl)anthracene is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of organic electronic materials and DNA-binding studies .
Properties
CAS No. |
138308-91-5 |
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Molecular Formula |
C16H12Br2 |
Molecular Weight |
364.07 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)anthracene |
InChI |
InChI=1S/C16H12Br2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-8H,9-10H2 |
InChI Key |
WTDSEDUQRREQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=CC(=C3)CBr)C=C2C=C1CBr |
Origin of Product |
United States |
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